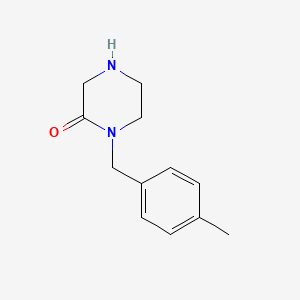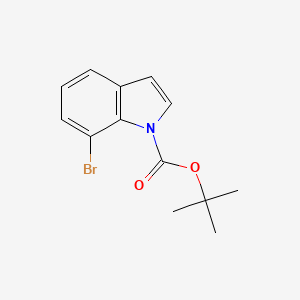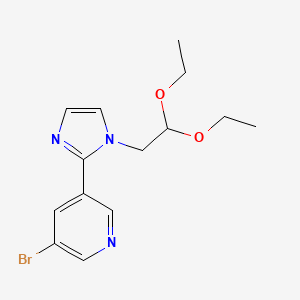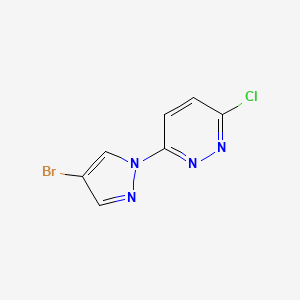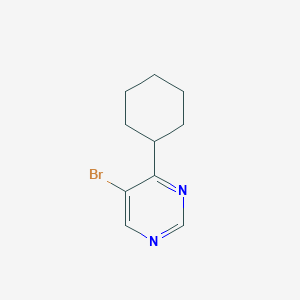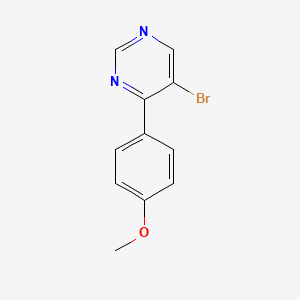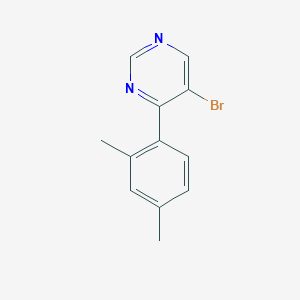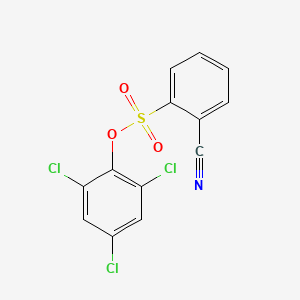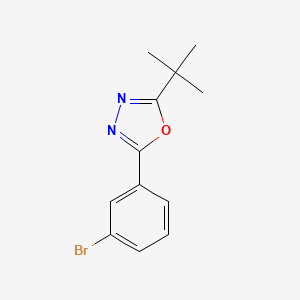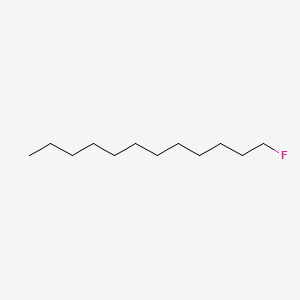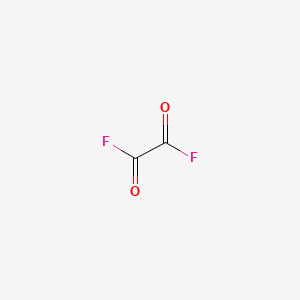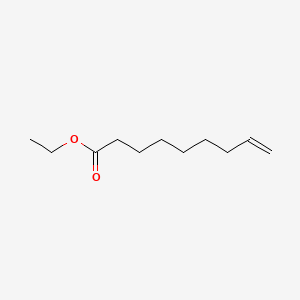
Ethyl 8-nonenoate
Übersicht
Beschreibung
Ethyl 8-nonenoate is a chemical compound with the CAS Number: 35194-39-9 . It has a molecular weight of 184.28 and its IUPAC name is ethyl 8-nonenoate . The compound is a colorless to light yellow oil .
Molecular Structure Analysis
The InChI code for Ethyl 8-nonenoate is 1S/C11H20O2/c1-3-5-6-7-8-9-10-11(12)13-4-2/h3H,1,4-10H2,2H3 . This indicates the molecular formula of the compound is C11H20O2 .
Physical And Chemical Properties Analysis
Ethyl 8-nonenoate has a molecular weight of 184.27500 . It has a density of 0.883g/cm3 . The boiling point of the compound is 230.8ºC at 760 mmHg . The flash point is 90.6ºC .
Wissenschaftliche Forschungsanwendungen
Viticulture and Enology
Summary of the Application
Ethyl 8-nonenoate has been identified in studies related to the production of Cabernet Sauvignon grapes and wines . The compound is among the volatiles that contribute to the flavor of grapes and wines .
Methods of Application or Experimental Procedures
In the study, two different cluster thinning treatments were performed on Cabernet Sauvignon vines in two sites from Xinjiang province in the Northwest of China . The impact of these treatments on the accumulation of green leaf volatiles (GLVs) and their precursors, long chain fatty acids (LCFAs) of grape berries, and C6 volatiles in the resulting wines was investigated .
Results or Outcomes
The study found that cluster thinning treatments induced significant changes in fruit and wine composition in both farms . In one farm, medium cluster thinning significantly increased the average cluster weight of harvested berries . Both cluster thinning treatments increased fatty acids in harvested berries and one of the treatments led to an increase in C6 esters and a decrease in C6 alcohols in the wines . However, the effect of cluster thinning was likely negative in the other farm due to its wetter soil and excessive organic matter .
Perfumery and Cosmetics
Summary of the Application
Ethyl 8-nonenoate is known for its pleasant fruity odor . This makes it a valuable ingredient in the formulation of perfumes and cosmetic products .
Methods of Application or Experimental Procedures
In the perfume industry, Ethyl 8-nonenoate can be used as a fragrance ingredient. It is typically mixed with other aromatic compounds to create a desired scent . In cosmetics, it can be used in a similar way, added to products such as lotions, creams, and shampoos to enhance their smell .
Results or Outcomes
The use of Ethyl 8-nonenoate in perfumes and cosmetics can significantly enhance the sensory appeal of these products. Its fruity aroma can contribute to a pleasant user experience .
Food and Beverage Industry
Summary of the Application
Due to its fruity odor, Ethyl 8-nonenoate can also be used as a flavoring agent in the food and beverage industry .
Methods of Application or Experimental Procedures
Ethyl 8-nonenoate can be added to food and beverage products to enhance their flavor profile. It is typically used in small quantities, as it has a strong aroma .
Results or Outcomes
The addition of Ethyl 8-nonenoate can enhance the taste and aroma of food and beverage products, making them more appealing to consumers .
Eigenschaften
IUPAC Name |
ethyl non-8-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-3-5-6-7-8-9-10-11(12)13-4-2/h3H,1,4-10H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOSSRQZGHXOQQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30188688 | |
| Record name | Ethyl 8-nonenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30188688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 8-nonenoate | |
CAS RN |
35194-39-9 | |
| Record name | Ethyl 8-nonenoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035194399 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 8-nonenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30188688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



